Prostanozol

Description

Contextualization within Steroidal Chemistry Research

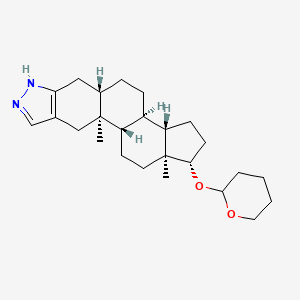

Prostanozol is structurally related to testosterone (B1683101) and is classified as a designer steroid. federalregister.govwikipedia.org Its chemical structure is a modification of the androstane (B1237026) nucleus, featuring a pyrazole (B372694) ring fused at the C2 and C3 positions. federalregister.gov This modification is a notable feature in steroidal chemistry, as it alters the compound's biological activity and metabolic profile compared to the parent hormone, testosterone. federalregister.govnih.gov The structure of this compound is very similar to that of stanozolol (B1681124), another well-known anabolic steroid, with the primary difference being the absence of a 17α-methyl group in this compound. federalregister.govdshs-koeln.de This structural distinction has implications for its metabolism and detection. dshs-koeln.de

Historical Overview of Initial Chemical Investigations and Structural Elucidation

The synthesis and initial investigation of the anabolic and androgenic effects of this compound were first published in 1961 by Clinton and coworkers. federalregister.gov Their research involved evaluating its activity in rats and laid the groundwork for understanding its steroidal properties. federalregister.govfederalregister.gov In subsequent years, particularly with its emergence on the dietary supplement market, further research focused on its detection and metabolism. wikipedia.orglookchem.com Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been instrumental in elucidating the structure of this compound and its metabolites. dshs-koeln.deresearchgate.netdshs-koeln.de These methods are crucial for identifying the compound in various biological matrices, a key aspect of anti-doping research. wada-ama.org

Scope and Academic Relevance of this compound Research

Academic research on this compound is primarily driven by the need to detect and identify designer steroids in the context of anti-doping control. dshs-koeln.dewada-ama.org Studies have focused on understanding its metabolic pathways to identify unique urinary metabolites that can serve as biomarkers of its use. researchgate.netdshs-koeln.de The investigation of this compound's metabolism often involves in vitro studies using human liver microsomes and in vivo studies in animal models, such as humanized mice. dshs-koeln.de This research is vital for developing robust analytical methods for sports drug testing and for understanding the biotransformation of synthetic steroids. dshs-koeln.deresearchgate.net Furthermore, the classification of this compound as a controlled substance has underscored its pharmacological significance and the need for continued scientific scrutiny. federalregister.govresearchgate.net

Interactive Data Table: Key Research Findings on this compound

| Research Area | Key Findings | Analytical Techniques Used | Primary References |

| Initial Synthesis and Activity | First synthesized and shown to possess both anabolic and androgenic activity in rat models. | Chemical Synthesis, Animal Bioassays | Clinton et al., 1961 federalregister.govfederalregister.gov |

| Structural Elucidation | Structure confirmed as 17β-hydroxy-5α-androstano[3,2-c]pyrazole, a stanozolol analogue lacking the 17α-methyl group. | GC-MS, LC-MS/MS, NMR | dshs-koeln.deresearchgate.netdshs-koeln.de |

| Metabolism | Major metabolic pathways include oxidation of the 17-hydroxyl group and hydroxylation at various positions on the steroid nucleus. dshs-koeln.de Twenty-four metabolites have been detected in in vitro and in vivo studies. researchgate.netresearchgate.net | GC-MS, LC-MS/MS | dshs-koeln.deresearchgate.netdshs-koeln.de |

| Analytical Detection | Methods developed for the detection of this compound and its metabolites in urine for anti-doping purposes. | GC-MS, LC-MS/MS | researchgate.netwada-ama.orgresearchgate.net |

| Pharmacology | Binds to the androgen receptor with an affinity comparable to testosterone. federalregister.gov Classified as a Schedule III anabolic steroid. federalregister.govresearchgate.net | Competitive Binding Assays, Receptor Transactivation Assays | federalregister.govfederalregister.gov |

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N2O2/c1-24-11-10-20-18(19(24)8-9-22(24)29-23-5-3-4-12-28-23)7-6-17-13-21-16(15-26-27-21)14-25(17,20)2/h15,17-20,22-23H,3-14H2,1-2H3,(H,26,27)/t17-,18-,19-,20-,22-,23?,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJAMJZFPDQSEW-KOTDIDPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4CCCCO4)CCC5C3(CC6=C(C5)NN=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC[C@@H]5[C@@]3(CC6=C(C5)NN=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152178 | |

| Record name | Prostanozol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186001-41-1 | |

| Record name | Prostanozol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186001411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostanozol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSTANOZOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNU1579M5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Modifications of Prostanozol

Original Synthetic Pathways and Methodologies

The foundational synthesis of prostanozol was first detailed in the early 1960s. federalregister.gov The primary strategy involves building the heterocyclic pyrazole (B372694) ring onto a pre-existing androstane (B1237026) steroid nucleus.

The creation of this compound involves the fusion of a pyrazole ring to the C2 and C3 positions of the androstane skeleton, replacing the native 3-keto group. federalregister.gov This type of reaction, known as annulation, is a common method for synthesizing heterocyclic steroids. nih.gov The general principle involves the reaction of a 1,3-dicarbonyl equivalent on the steroid's A-ring with a hydrazine (B178648) derivative. hilarispublisher.comresearchgate.net

The process typically starts with a 3-keto steroid, such as 5α-dihydrotestosterone. lookchem.com A second carbonyl group is introduced at the C2 position to create a reactive diketone intermediate. This intermediate is then primed for cyclization with hydrazine to form the fused pyrazole ring. hilarispublisher.com

The initial step is the introduction of a formyl group at the C2 position of the androstane nucleus. This is commonly achieved through a condensation reaction with a reagent like ethyl formate (B1220265) in the presence of a strong base, such as sodium methoxide. This reaction creates a 2-hydroxymethylene-3-oxo-steroid intermediate. nih.govdshs-koeln.de

The subsequent and defining step is the reaction of this β-dicarbonyl intermediate with hydrazine hydrate. nih.govhilarispublisher.com The hydrazine molecule acts as a dinucleophile, reacting with both carbonyl groups to form the five-membered pyrazole ring. This condensation reaction is typically performed in a solvent like ethanol (B145695) or pyridine (B92270). dshs-koeln.debiorxiv.org

Table 1: Key Reagents in this compound Synthesis

| Reagent | Formula | Role in Synthesis |

|---|---|---|

| 5α-Dihydrotestosterone | C₁₉H₃₀O₂ | Androstane steroid precursor |

| Ethyl Formate | C₃H₆O₂ | Source of formyl group for C2 position |

| Sodium Methoxide | CH₃ONa | Base catalyst for formylation reaction |

| Hydrazine Hydrate | H₆N₂O | Nitrogen source for pyrazole ring cyclization |

Fusion of Pyrazole Ring to the Androstane Steroidal Nucleus

Synthesis of this compound Stereoisomers and Analogs

The fundamental synthetic pathway can be adapted to produce various stereoisomers and structurally related compounds, allowing for the exploration of structure-activity relationships.

The reaction between an unsymmetrical dicarbonyl compound and a substituted hydrazine can potentially lead to different regioisomers. However, in the synthesis of pyrazole-fused steroids like this compound, the reaction of the 2-hydroxymethylene-3-oxo-steroid with hydrazine is generally highly regioselective, yielding the [3,2-c] isomer as the major product. researchgate.netmdpi.com The conditions of the reaction, such as the solvent and catalyst, can influence this selectivity. For instance, performing the cyclization in pyridine often enhances the regioselectivity for the desired isomer. researchgate.netdshs-koeln.de In some cases, using acidic conditions or different solvents can lead to mixtures of regioisomers. researchgate.net

Stereoselectivity is primarily dictated by the stereochemistry of the starting steroid nucleus, which is typically preserved throughout the synthetic sequence. The 5α-configuration of the androstane backbone is a key stereochemical feature of this compound. federalregister.gov

A variety of analogs of this compound have been synthesized to investigate their biological activities. These modifications often involve:

Substitution on the pyrazole ring: Introducing substituents on the nitrogen or carbon atoms of the pyrazole ring can be achieved by using substituted hydrazines during the cyclization step. biorxiv.org

Modification of the steroid D-ring: Changes to the 17-position, such as the introduction of a 17α-methyl group, yields the well-known analog stanozolol (B1681124). federalregister.gov

Fusion of other heterocyclic rings: The general synthetic strategy of reacting a diketone intermediate with a binucleophile can be extended to create other fused heterocycles. For example, using hydroxylamine (B1172632) instead of hydrazine results in the formation of a fused isoxazole (B147169) ring. lookchem.comdshs-koeln.de

The synthesis of these analogs allows researchers to explore how different structural features impact the compound's properties. ontosight.airesearchgate.net

Table 2: Comparison of this compound and Key Analogs

| Compound | Structural Difference from this compound | Key Precursor Difference |

|---|---|---|

| This compound | None | 5α-dihydrotestosterone |

| Stanozolol | Contains a 17α-methyl group | 17α-Methyl-5α-dihydrotestosterone |

| 1'-Methyl-Prostanozol | Contains a methyl group on the pyrazole nitrogen | Methylhydrazine instead of hydrazine |

| Androstano[3,2-c]isoxazole | Fused isoxazole ring instead of pyrazole | Hydroxylamine instead of hydrazine |

Regioselective and Stereoselective Synthetic Approaches

Derivatization Reactions and Novel this compound Conjugates

This compound itself can serve as a starting material for further chemical modifications, leading to derivatives and conjugates with potentially altered characteristics.

A common derivatization involves the 17β-hydroxyl group. This functional group can be modified through various reactions, such as silylation or acylation, often for analytical purposes like gas chromatography-mass spectrometry (GC-MS). lookchem.comnih.gov Reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) are frequently used to create trimethylsilyl (B98337) (TMS) ethers. dshs-koeln.delookchem.com

Furthermore, the 17β-hydroxyl group can be esterified. For instance, this compound is sometimes found as a tetrahydropyranyl (THP) ether. wikipedia.orgbiotechmedjournal.com This ether acts as a prodrug, which is expected to be hydrolyzed back to the active this compound by stomach acid after oral administration. researchgate.net The synthesis of other esters, such as hemisuccinates, has also been explored for related steroids, a process that can involve coupling agents to form the ester bond. nih.gov These derivatizations can alter the compound's solubility, stability, and pharmacokinetic profile.

Metabolic studies have also identified various hydroxylated and conjugated metabolites of this compound, which are formed in the body through enzymatic reactions. These metabolites, such as glucuronide conjugates, represent another form of derivatization. researchgate.netdshs-koeln.de

Synthesis of Ether and Ester Derivatives for Research Applications

The hydroxyl group at the C-17 position of the this compound backbone is a key site for derivatization, allowing for the synthesis of various ether and ester analogues. These modifications are often undertaken to alter the compound's polarity, solubility, and metabolic stability, which can be crucial for research applications.

One of the most notable ether derivatives of this compound is the tetrahydropyranyl (THP) ether. The synthesis of steroidal THP ethers is a well-established procedure in organic chemistry. organic-chemistry.org Generally, this involves the acid-catalyzed reaction of the parent alcohol with 3,4-dihydropyran (DHP). In the context of this compound, the 17β-hydroxyl group reacts with DHP in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or pyridinium (B92312) p-toluenesulfonate (PPTS), to yield the corresponding 17β-(tetrahydropyran-2-yloxy) derivative. biotechmedjournal.com The formation of the THP ether introduces a chiral center at the C-2' position of the THP ring, resulting in a mixture of diastereomers. This protective group is known for its stability under a range of conditions, yet it can be readily cleaved under acidic conditions to regenerate the parent alcohol.

The synthesis of ester derivatives of this compound at the C-17 position can be achieved through several standard esterification methods. A common approach involves the reaction of this compound with a carboxylic acid, its corresponding acid chloride, or anhydride (B1165640). For instance, acylation using an acid chloride or anhydride is often performed in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct. researchgate.netgoogle.com Another effective method for the esterification of steroidal alcohols is the use of a dehydrating agent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). google.comgoogle.com This method allows for the direct coupling of a carboxylic acid to the steroidal alcohol under mild conditions.

These synthetic strategies enable the preparation of a diverse range of this compound esters, from simple acetates to more complex long-chain fatty acid esters. The choice of the ester group can significantly influence the lipophilicity and duration of action of the resulting compound, making these derivatives valuable tools for pharmacological research.

| Derivative Type | General Structure | Key Reagents for Synthesis | Purpose of Modification |

| Ether (THP) | This compound-17-O-THP | 3,4-Dihydropyran (DHP), Acid catalyst (e.g., PTSA) | Increase lipophilicity, Protection of the 17-OH group |

| Ester (Acetate) | This compound-17-O-C(O)CH₃ | Acetic anhydride or Acetyl chloride, Base (e.g., Pyridine) | Modify pharmacokinetic profile, Research standard |

| Ester (General) | This compound-17-O-C(O)R | Carboxylic acid (RCOOH), DCC, DMAP | Modulate lipophilicity and duration of action |

Exploration of Alternative Functionalization Strategies

Beyond the derivatization of the 17-hydroxyl group, the unique pyrazole ring of this compound presents further opportunities for structural modification. Functionalization of the pyrazole moiety can lead to novel analogues with potentially altered biological activities and properties.

One avenue of exploration is the substitution on the nitrogen atoms of the pyrazole ring. The pyrazole ring contains two nitrogen atoms, one of which is a pyridine-like nitrogen and the other, in the unsubstituted form, is a pyrrole-like nitrogen bearing a hydrogen atom. nih.gov This N-H group is amenable to substitution, allowing for the introduction of various alkyl or aryl groups. Such modifications can influence the electronic properties and steric bulk of the heterocyclic ring system.

Another strategy involves the functionalization of the carbon atoms within the pyrazole ring itself. While direct electrophilic substitution on the pyrazole ring can be challenging, lithiation followed by quenching with an electrophile can be a viable route to introduce substituents at specific positions. Furthermore, cycloaddition reactions involving the pyrazole ring or its precursors can be explored to construct more complex fused heterocyclic systems. nih.govresearchgate.net

Research into the synthesis of related steroidal pyrazoles provides insights into potential functionalization strategies for this compound. For example, studies on the synthesis of ring A-fused arylpyrazole derivatives of dihydrotestosterone (B1667394) demonstrate the feasibility of constructing substituted pyrazole rings on a steroid scaffold. nih.gov These methods often involve the condensation of a β-dicarbonyl precursor with a substituted hydrazine. Applying such methodologies to precursors of this compound could yield a variety of N-substituted and C-substituted derivatives.

The exploration of these alternative functionalization strategies is crucial for expanding the chemical diversity of this compound-related compounds and for investigating the impact of these structural changes on their biological profiles.

| Functionalization Site | Potential Modification | Synthetic Approach | Potential Impact |

| Pyrazole N-1 Position | Alkylation, Arylation | Reaction with alkyl/aryl halides in the presence of a base | Altered electronic properties and steric profile of the pyrazole ring |

| Pyrazole C-4' Position | Halogenation, Nitration | Electrophilic substitution reactions | Modified reactivity and potential for further derivatization |

| Pyrazole Ring Construction | Introduction of substituents on the pyrazole ring | Use of substituted hydrazines in the initial cyclization step | Systematic exploration of structure-activity relationships |

Molecular Interactions and Receptor Binding Studies of Prostanozol

Androgen Receptor Binding Affinity and Specificity

The initial step in the mechanism of action for androgens is binding to the androgen receptor, a protein expressed in the cytoplasm of target cells. mdpi.com This interaction is crucial for initiating the cascade of events that leads to the physiological effects of the steroid. wikipedia.org

To determine the binding affinity of a ligand for its receptor, in vitro competitive binding assays are commonly employed. mdpi.com These assays measure how effectively an unlabeled compound (the "competitor," in this case, Prostanozol) displaces a radiolabeled reference steroid from the androgen receptor. mdpi.com

Pharmacological studies have utilized this methodology to characterize this compound's affinity for the androgen receptor. In a competitive binding assay, this compound was found to possess an affinity for the androgen receptor that is comparable to the endogenous androgen, testosterone (B1683101). federalregister.govgovinfo.govfederalregister.gov This suggests that this compound effectively binds to the same site on the receptor as the natural ligand. Another study from 1981 noted that this compound exhibited approximately the same relative binding affinity for human sex steroid-binding globulin (SHBG) as testosterone. govinfo.govfederalregister.gov

| Compound | Relative Binding Affinity to Androgen Receptor (AR) | Source |

|---|---|---|

| This compound | Comparable to Testosterone | federalregister.gov, govinfo.gov, federalregister.gov |

| Testosterone | Reference Compound | federalregister.gov, govinfo.gov, federalregister.gov |

The binding of an androgen to the ligand-binding domain of the AR induces a significant conformational change in the receptor protein. mdpi.com This change causes the dissociation of inhibitory heat shock proteins (HSPs), unmasking a nuclear localization signal. wikidoc.orgmdpi.com The newly formed steroid-receptor complex then translocates from the cytoplasm into the cell nucleus. wikidoc.orgwikipedia.org

Once inside the nucleus, the complex dimerizes, forming a homodimer with another steroid-receptor complex. wikidoc.orgmdpi.com This activated dimer is now capable of binding to specific DNA sequences. The binding of this compound to the AR is the event that initiates this entire cascade, leading to the formation of a functional receptor-ligand complex capable of modulating gene expression. wikipedia.orgfederalregister.gov

In Vitro Competitive Binding Assays with Androgen Receptors

Interactions with Other Steroid Hormone Receptors

The specificity of a steroid for its target receptor is a key determinant of its pharmacological profile. Cross-reactivity with other steroid hormone receptors, such as the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and glucocorticoid receptor (GR), can lead to a range of different biological effects. ljmu.ac.uknih.gov

To assess the specificity of this compound, it was evaluated in receptor binding and functional transactivation assays for these other steroid receptors. The results of these studies demonstrated a high degree of selectivity for the androgen receptor. This compound exhibited low binding affinity for the estrogen, progesterone, and glucocorticoid receptors. federalregister.govgovinfo.govfederalregister.gov Furthermore, in functional transactivation assays, this compound showed low to no ability to activate transcription through these other receptors. federalregister.govgovinfo.govfederalregister.gov These findings indicate that the biological actions of this compound are mediated primarily through the androgen receptor, with minimal direct interaction with the ER, PR, or GR pathways.

| Receptor | This compound Binding Affinity | This compound Transactivation Activity | Source |

|---|---|---|---|

| Estrogen Receptor (ER) | Low | Low to None | federalregister.gov, govinfo.gov, federalregister.gov |

| Progesterone Receptor (PR) | Low | Low to None | federalregister.gov, govinfo.gov, federalregister.gov |

| Glucocorticoid Receptor (GR) | Low | Low to None | federalregister.gov, govinfo.gov, federalregister.gov |

Evaluation of Binding Affinity to Estrogen Receptors in vitro

The interaction of this compound with estrogen receptors (ER) has been evaluated through in vitro assays to determine its potential for estrogenic activity. Investigations utilizing competitive receptor binding and functional transactivation assays have demonstrated that this compound exhibits a low binding affinity for estrogen receptors. federalregister.govfederalregister.gov These assays are crucial for characterizing the molecular profile of a steroid and determining if it can elicit an estrogenic response.

In a typical competitive binding assay, a radiolabeled estrogen is incubated with estrogen receptors, and a test compound like this compound is added to measure its ability to displace the radiolabeled ligand. A low affinity indicates that this compound does not effectively compete for the binding site on the estrogen receptor, even at significant concentrations. federalregister.gov Furthermore, functional transactivation assays, which measure the ability of a ligand-receptor complex to initiate gene expression, have shown that this compound results in low to no transactivation mediated by the estrogen receptors. federalregister.govfederalregister.gov This lack of significant binding and functional activation confirms that this compound does not act as an estrogen.

| Receptor | Binding Affinity Finding | Functional Transactivation | Source |

|---|---|---|---|

| Estrogen Receptor (ER) | Low | Low to None | federalregister.govfederalregister.gov |

| Progesterone Receptor (PR) | Low | Low to None | federalregister.govfederalregister.gov |

| Glucocorticoid Receptor (GR) | Low | Low to None | federalregister.govfederalregister.gov |

Assessment of Interactions with Progesterone and Glucocorticoid Receptors in vitro

Similar to the evaluations with estrogen receptors, the interaction of this compound with progesterone (PR) and glucocorticoid receptors (GR) has been assessed through established in vitro methods. federalregister.govfederalregister.gov These studies are essential to determine if the compound possesses progestational or corticosteroid activity. The results from comprehensive receptor binding and functional transactivation assays have consistently shown that this compound has a low binding affinity for both the progesterone and glucocorticoid receptors. federalregister.govfederalregister.gov

This low affinity signifies that this compound does not effectively bind to the ligand-binding domains of either PR or GR. federalregister.gov Consequently, in functional assays designed to measure downstream gene activation, this compound demonstrated low to no transactivation mediated by these receptors. federalregister.govfederalregister.gov These findings are critical in classifying the steroid's activity profile, indicating that this compound is not a progestin or a corticosteroid. federalregister.gov The collective data from these in vitro studies underscore the compound's selectivity, as it does not significantly interact with estrogen, progesterone, or glucocorticoid receptors.

Computational and Theoretical Modeling of Receptor Binding

Molecular Docking Simulations of this compound-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex. frontiersin.orgnih.gov This method is widely employed to understand the molecular basis of ligand-receptor interaction and to estimate the strength of this interaction, typically expressed as a binding energy score. plos.orgphcogj.com For this compound, molecular docking simulations would be used to model its interaction with the ligand-binding domains of steroid receptors like the estrogen, progesterone, and glucocorticoid receptors.

The process involves several key steps. First, the three-dimensional structures of the receptor protein are obtained, often from crystallographic databases. frontiersin.org The this compound molecule is then computationally placed into the receptor's binding site in numerous possible conformations. An algorithm then scores these poses based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. mdpi.combioinformation.net The output provides a predicted binding conformation and a binding energy value (e.g., in kcal/mol), where a lower value typically indicates a more stable and favorable interaction. mdpi.com While specific docking studies for this compound are not widely published, this methodology provides a powerful tool to visualize potential interactions and corroborate experimental findings of low binding affinity.

| Parameter/Input | Description | Example |

|---|---|---|

| Receptor Structure | 3D coordinates of the target protein. | Crystal structure of the Glucocorticoid Receptor (GR) Ligand-Binding Domain. |

| Ligand Structure | 3D structure of the molecule being tested. | This compound. |

| Docking Software | Program used to perform the simulation. | AutoDock, Schrödinger Glide. frontiersin.orgphcogj.com |

| Scoring Function | Algorithm that calculates the binding energy for each pose. | Calculates free energy of binding (ΔG) in kcal/mol. |

| Output | Predicted binding poses and their energy scores. | A low binding energy score suggests a potentially stable interaction. mdpi.com |

Quantum Chemical Calculations for Binding Energy Predictions

Quantum chemical (QC) calculations offer a more rigorous and accurate method for predicting binding energies compared to the classical force fields used in standard molecular docking. researchgate.net These methods, rooted in quantum mechanics, explicitly model the electronic structure of the molecules involved, allowing for a detailed analysis of the forces driving the protein-ligand interaction. researchgate.netmdpi.com Such calculations can elucidate the nature of the binding by dissecting the total interaction energy into distinct components like electrostatic, exchange-repulsion, polarization, and charge-transfer energies.

Applying QC methods to the this compound-receptor system would involve high-level computational calculations on the geometry of the binding site. researchgate.net These methods, such as Density Functional Theory (DFT) or semi-empirical approaches, can compute the binding affinities of hormones to their receptors with high precision. researchgate.netresearchgate.net While computationally intensive, QC calculations are invaluable for understanding how subtle changes in a molecule's structure affect its binding affinity and receptor selectivity. mdpi.com They can provide a deeper understanding of the electronic interactions that underpin the experimentally observed low binding affinity of this compound for the estrogen, progesterone, and glucocorticoid receptors.

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Molecular Mechanics (e.g., Docking) | Uses classical physics (force fields) to model atomic interactions. nih.gov | Fast, suitable for screening large numbers of compounds. | Less accurate; does not explicitly model electrons, may struggle with subtle electronic effects. |

| Quantum Chemistry (QC) | Solves approximations of the Schrödinger equation to model electronic structure. researchgate.net | High accuracy, provides detailed insight into the nature of chemical bonds and intermolecular forces. mdpi.com | Computationally very expensive, typically limited to smaller systems or requires significant resources. |

Biotransformation Pathways and Metabolite Elucidation of Prostanozol in Experimental Models

Metabolic Profiling in Isolated Biological Systems

In vitro studies using pooled human liver microsomes (HLM) are a primary method for investigating the metabolism of xenobiotics like prostanozol. dshs-koeln.denih.gov These studies simulate the enzymatic reactions that occur in the liver. dshs-koeln.de In a typical HLM incubation, this compound is combined with a phosphate (B84403) buffer and a NADPH regenerating system at 37°C. dshs-koeln.de The reaction is initiated by adding the pooled microsomes, with the incubation proceeding for various time periods, often up to 18 hours, to observe the progression of metabolic changes. dshs-koeln.de An optimal incubation time of four hours has been noted in some studies. dshs-koeln.de The enzymatic reactions are stopped at desired intervals by adding an acid, such as perchloric acid, followed by centrifugation to separate the components for analysis. dshs-koeln.de This methodology allows for the generation and subsequent identification of metabolites produced by hepatic enzymes. dshs-koeln.denih.gov

The metabolism of this compound, like many steroids, involves both Phase I and Phase II biotransformations. dshs-koeln.descielo.org.za Phase I reactions typically involve oxidation, reduction, or hydrolysis, which introduce or expose functional groups. nih.gov In the case of this compound, studies with HLM have identified numerous metabolites that can be broadly classified into two main groups: those with a 17-hydroxy group and those with a 17-keto substituent. nih.govresearchgate.net These transformations result from oxidation and hydroxylation at various positions on the steroid structure. nih.govdshs-koeln.de

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. scielo.org.zanih.gov For this compound and its metabolites, the primary Phase II pathway identified is glucuronidation, the conjugation with glucuronic acid. scielo.org.zaresearchgate.net Studies have confirmed that this compound and its primary metabolites form glucuronic acid conjugates. researchgate.net The detection of these conjugates often requires enzymatic hydrolysis with β-glucuronidase to release the metabolite for analysis by techniques like gas chromatography-mass spectrometry (GC-MS). scielo.org.za

In Vitro Incubation Studies with Human Liver Microsomes (HLM)

Metabolite Identification and Structural Characterization

Analysis using techniques such as GC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled the structural characterization of numerous this compound metabolites. dshs-koeln.denih.govresearchgate.net In total, up to twenty-four different metabolites have been detected in studies combining HLM and other experimental models. nih.govresearchgate.net

Phase I metabolism of this compound prominently features hydroxylation at various positions on the steroid nucleus and the pyrazole (B372694) ring. dshs-koeln.denih.govdshs-koeln.de Both mono-hydroxylated and di-hydroxylated metabolites have been identified. dshs-koeln.de

Key hydroxylation sites that have been tentatively identified include the C-3' and C-4 positions on the pyrazole-A-ring system, as well as the C-16 position on the D-ring. nih.govresearchgate.net The presence of a hydroxyl group at the 3' position can be indicated by a characteristic ion at m/z 254 in mass spectrometry analysis. dshs-koeln.dedshs-koeln.de Other proposed hydroxylation positions, based on known steroid metabolism patterns, include C-6 and C-12. dshs-koeln.de In addition to hydroxylations on the 17-keto form, dihydroxy-17-hydroxy-prostanozol has also been identified as a novel metabolite. researchgate.netresearchgate.net

The table below summarizes some of the key hydroxylated metabolites of this compound identified in experimental models.

| Metabolite ID (Example) | Proposed Structure | Key Analytical Findings | Citations |

| M1 / M7 | Mono- and di-hydroxylated this compound | Detected in HLM and chimeric mouse models; not previously described in human excretion studies. | dshs-koeln.de |

| M8 | Dihydroxy-17-hydroxy-Prostanozol | Hydroxylation on pyrazole or A-ring and another ring. A newly discovered metabolite. | researchgate.netresearchgate.net |

| Metabolite XVII | 3'-hydroxy-prostanozol | Characterized by a mass spectrum ion at m/z 254. | dshs-koeln.de |

| Hydroxylated Metabolites | Hydroxylation at C-3', C-4, C-16 | Major first-phase metabolic sites identified. | nih.govresearchgate.net |

| Hydroxylated Metabolites | Hydroxylation at C-6, C-12, or C-16 | Proposed positions when mass spectrum shows ion at m/z 168. | dshs-koeln.de |

A significant metabolic pathway for this compound is the oxidation of the 17β-hydroxy group to a keto group, forming 17-ketothis compound. dshs-koeln.dedshs-koeln.deresearchgate.net This initial metabolite can then undergo further hydroxylation. nih.govresearchgate.net HLM incubation studies have successfully identified 17-ketothis compound. dshs-koeln.de

Further biotransformations lead to a variety of hydroxylated 17-keto metabolites. These include mono- and di-hydroxylated forms. dshs-koeln.deresearchgate.net For instance, hydroxy-17-keto-prostanozol can result from hydroxylation on the pyrazole nucleus, A-ring, B-ring, C-ring, or D-ring. researchgate.net The unequivocal identification of 3'- and 16β-hydroxy-17-ketothis compound has been achieved through the use of authentic reference materials. nih.govresearchgate.net Dihydroxy-17-keto-prostanozol metabolites have also been characterized. researchgate.netresearchgate.net

The table below details some of the prominent keto-substituted metabolites of this compound.

| Metabolite ID (Example) | Proposed Structure | Key Analytical Findings | Citations |

| 17-ketothis compound / M1 | 17-keto-Prostanozol | Oxidation of the C-17 hydroxyl group. Detected in HLM incubations. | dshs-koeln.deresearchgate.net |

| M2 / M3 / M4 | Hydroxy-17-keto-Prostanozol | Hydroxylation at pyrazole/A-ring (M2), B/C-ring (M3), or D-ring (M4). | researchgate.net |

| M5 | Mono-hydroxy-17-keto-prostanozol | Tentatively described as a major metabolite with hydroxylation in the B-, C-, or D-ring. | dshs-koeln.de |

| M6 / M7 | Dihydroxy-17-keto-Prostanozol | Two hydroxyl groups added at different locations on the steroid structure. | researchgate.netresearchgate.net |

| - | 3'-hydroxy-17-ketothis compound | Unequivocally identified using reference standards. | nih.govresearchgate.net |

| - | 16β-hydroxy-17-ketothis compound | Unequivocally identified using reference standards. | nih.govresearchgate.net |

Phase II metabolism via glucuronidation is a confirmed pathway for this compound and its metabolites. scielo.org.zaresearchgate.net Research has shown that this compound and its eight identified metabolites all form glucuronic acid conjugates in the human body. researchgate.net While some metabolites can be excreted without conjugation, the formation of glucuronides is a significant route. researchgate.net In contrast to human studies where metabolites are predominantly found as conjugates, studies using chimeric mouse models and HLM showed metabolites were mainly in the free fraction. nih.govresearchgate.net The process of glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves attaching glucuronic acid to polar functional groups like hydroxyls, which is a common metabolic step for many steroids. nih.govdshs-koeln.de

Characterization of Keto-Substituted this compound Metabolites

Comparative Metabolic Studies in Non-Human Animal Models

Chimeric mouse models, specifically uPA+/+-SCID mice with humanized livers, have emerged as a valuable in vivo tool for studying the metabolism of steroids like this compound. wada-ama.org These models involve transplanting functional human hepatocytes into immunodeficient mice, allowing for a simulation of human liver metabolism. wada-ama.org Studies utilizing this model have successfully identified numerous this compound metabolites. researchgate.netnih.gov

In one such study, a total of twenty-four metabolites were detected following the administration of this compound to these chimeric mice. researchgate.netnih.gov The identified metabolites were broadly categorized into two main classes: those with a 17-hydroxy substituent and those with a 17-keto substituent. researchgate.netnih.gov Key metabolic transformations were observed at the C-3', C-4, and C-16 positions. researchgate.netnih.gov Notably, 3'- and 16β-hydroxy-17-ketothis compound were unequivocally identified in these models, aided by the availability of authentic reference materials. researchgate.netnih.gov

The metabolic profile observed in the chimeric mice showed a strong correlation with data from human studies, particularly for Phase I metabolism. researchgate.netnih.gov However, a notable difference was observed in Phase II metabolism, where metabolites in the chimeric mouse model were predominantly found in their free, unconjugated form, unlike in humans where they are often conjugated. researchgate.netnih.gov Despite this difference, the chimeric mouse model has proven effective in identifying novel metabolites, including dihydroxylated forms of this compound, which were subsequently confirmed in a real doping control sample. researchgate.netnih.gov The successful application of this model provides strong evidence for its utility in studying the metabolism of designer steroids. researchgate.netnih.govresearchgate.net

Table 1: this compound Metabolites Identified in Chimeric Mouse Model This table is interactive. You can sort and filter the data.

| Metabolite Category | Specific Metabolites Identified | Key Metabolic Sites |

|---|---|---|

| 17-hydroxy-prostanozol derivatives | Dihydroxylated this compound | C-3', C-4, C-16 |

| 17-keto-prostanozol derivatives | 3'-hydroxy-17-ketothis compound | C-3', C-16 |

| 16β-hydroxy-17-ketothis compound |

Castrated male rats serve as a classical in vivo model for assessing the androgenic and anabolic activity of steroids. federalregister.govgovinfo.gov This model relies on the principle that certain tissues, such as the ventral prostate, seminal vesicles, and levator ani muscle, are sensitive to androgens and will atrophy upon castration. federalregister.govgovinfo.govnih.gov The administration of an anabolic-androgenic steroid like this compound can prevent this atrophy, and the resulting changes in tissue weight are used to quantify its activity. federalregister.govgovinfo.gov

In studies involving castrated male rats, the administration of this compound was shown to prevent the weight loss of the ventral prostate, seminal vesicles, and levator ani muscle. federalregister.govgovinfo.gov The increase in the weights of these tissues was comparable to that observed with testosterone (B1683101), indicating that this compound possesses both androgenic and anabolic properties. federalregister.govgovinfo.gov The levator ani muscle is considered a marker for anabolic activity, while the ventral prostate and seminal vesicles are indicators of androgenic activity. wikipedia.org By comparing the effects on these different tissues, a ratio of anabolic to androgenic activity can be determined. federalregister.govgovinfo.gov For this compound, this ratio was reported to be eight. govinfo.gov These findings from in vivo assays in castrated rats, combined with in vitro data, suggest that the pharmacological profile of this compound is similar to that of testosterone. federalregister.gov

Table 2: Effects of this compound on Androgen-Sensitive Tissues in Castrated Rats This table is interactive. You can sort and filter the data.

| Tissue | Effect of Castration | Effect of this compound Administration | Indication |

|---|---|---|---|

| Ventral Prostate | Atrophy (Weight Loss) | Prevention of Atrophy | Androgenic Activity |

| Seminal Vesicles | Atrophy (Weight Loss) | Prevention of Atrophy | Androgenic Activity |

| Levator Ani Muscle | Atrophy (Weight Loss) | Prevention of Atrophy | Anabolic Activity |

A strong correlation has been observed between the metabolic profiles of this compound generated from in vitro systems, such as human liver microsomes (HLM), and in vivo non-human models like the chimeric mouse. researchgate.netnih.gov In vitro incubations with HLM have been instrumental in identifying potential urinary markers for steroid abuse. researchgate.net

Studies have shown that the majority of steroid metabolites found in chimeric mouse urine are also present in human samples. researchgate.net In the case of this compound, a high degree of similarity was noted between the metabolites identified in chimeric mice and those produced through in vitro incubations with HLM. dshs-koeln.de Fourteen compounds, including the parent drug and thirteen metabolites, were detected after administering this compound to chimeric mice. dshs-koeln.de These metabolites could be grouped into seven distinct categories. dshs-koeln.de A combined approach using both in vitro and in vivo models has proven to be a powerful strategy for comprehensively characterizing the metabolism of designer steroids like this compound. researchgate.netdshs-koeln.de

Analysis of Metabolic Pathways in Castrated Male Rats for Androgenic Activity Assessment

Enzymatic Pathways Involved in this compound Biotransformation

The biotransformation of this compound, like many other xenobiotics, occurs in two main phases: Phase I and Phase II metabolism.

Phase I metabolism primarily involves the introduction or exposure of functional groups on a compound, making it more polar. This is largely carried out by the cytochrome P450 (CYP450) superfamily of enzymes, which are heme-containing monooxygenases located mainly in the endoplasmic reticulum of liver cells. mdpi.comdiva-portal.org These enzymes catalyze oxidative reactions, a common initial step in drug metabolism. nih.gov

For this compound, Phase I metabolism results in various hydroxylated and oxidized metabolites. researchgate.netnih.gov The major sites of these initial metabolic attacks have been identified as C-3', C-4, and C-16. researchgate.netnih.gov The action of CYP450 enzymes leads to the formation of metabolites such as hydroxylated and dihydroxylated this compound derivatives. researchgate.netnih.gov These Phase I reactions are crucial as they prepare the this compound molecule for subsequent Phase II conjugation reactions. pharmacologyeducation.org

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion. upol.cz A key family of enzymes in Phase II reactions is the UDP-glucuronosyltransferases (UGTs). upol.czmdpi.com These enzymes catalyze the transfer of glucuronic acid to a substrate, a process known as glucuronidation. mdpi.comnih.gov

In the context of this compound, it has been observed that the parent compound and its eight identified metabolites can form glucuronic acid conjugates in the human body. researchgate.netresearchgate.net However, some metabolites may also be excreted without conjugation. researchgate.net Notably, certain metabolites of this compound, specifically M6 and M7, have been found to be excreted as sulfate (B86663) conjugates, indicating the involvement of sulfotransferases in addition to UGTs. researchgate.net The conjugation of anabolic steroids is primarily driven by UGT enzymes such as UGT2B7, UGT2B15, and UGT2B17. frontiersin.org

Advanced Analytical Methodologies for Prostanozol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating Prostanozol and its metabolites from complex biological matrices like urine. The choice between gas and liquid chromatography is often dictated by the volatility and thermal stability of the analytes and the specific requirements of the analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used tool for the analysis of anabolic steroids, including this compound. researchgate.net For GC-MS analysis, this compound and its metabolites typically require a chemical modification step known as derivatization to increase their volatility and thermal stability. Trimethylsilylation (TMS) is a common derivatization technique used for this purpose. dshs-koeln.de

The parent this compound compound has a molecular weight of 314. After derivatization with two TMS groups (bis-TMS), the resulting molecule has a molecular ion (M+) at a mass-to-charge ratio (m/z) of 458. dshs-koeln.de Analysis is often performed in full scan mode to gather comprehensive mass spectral data, which is crucial for identifying metabolites. researchgate.net GC-MS has been successfully used to analyze nutritional supplements for the presence of this compound and to study its metabolism both in vitro using human liver microsomes and in vivo in animal models. dshs-koeln.de However, one challenge with GC-MS is that it can be difficult to definitively distinguish between certain isomeric metabolites, such as 3'-hydroxythis compound and 4-hydroxythis compound, without authentic reference standards. dshs-koeln.de

Table 1: GC-MS Parameters and Findings for this compound Analysis

| Parameter | Description | Finding/Value | Reference |

|---|---|---|---|

| Derivatization | Agent used to increase analyte volatility. | Trimethylsilylation (TMS) | dshs-koeln.de |

| This compound MW | Molecular Weight of the parent compound. | 314 | dshs-koeln.de |

| This compound bis-TMS | Molecular ion of the derivatized parent compound. | m/z 458 | dshs-koeln.de |

| Analysis Mode | Mass spectrometer operational mode. | Full Scan | researchgate.net |

Liquid chromatography-mass spectrometry (LC-MS), particularly when used in its tandem form (LC-MS/MS), offers several advantages for this compound analysis. It often provides higher sensitivity compared to GC-MS and can analyze compounds without the need for derivatization. dshs-koeln.denih.gov This makes it highly suitable for detecting low-concentration metabolites in complex biological samples like urine. researchgate.net

LC-MS/MS methods, such as those using precursor ion scanning, are particularly effective for identifying classes of metabolites. dshs-koeln.de For instance, in this compound metabolism studies, specific precursor ions can be monitored to selectively detect metabolites with certain structural features, such as an intact pyrazole (B372694) ring or hydroxylations at specific positions. dshs-koeln.de This technique has been instrumental in identifying numerous this compound metabolites that were difficult to resolve or identify using GC-MS alone. dshs-koeln.deresearchgate.netkoreascience.kr The combination of LC-MS/MS with GC-MS provides a comprehensive overview of the metabolic profile of this compound. dshs-koeln.dekoreascience.krkoreascience.kr

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Metabolites

Spectroscopic Approaches for Structural Elucidation

While chromatography separates compounds, spectroscopy is essential for determining their chemical structures. Mass spectrometry and Nuclear Magnetic Resonance are the primary spectroscopic tools used in this context.

The fragmentation of a molecule within a mass spectrometer produces a unique pattern of fragment ions that serves as a structural fingerprint. For TMS-derivatized this compound and its metabolites analyzed by GC-MS, certain fragment ions are highly characteristic. For example, an ion at m/z 168 suggests that the A-ring and pyrazole ring are intact and without hydroxylation. dshs-koeln.de Conversely, the presence of a fragment ion at m/z 254 is indicative of hydroxylation on the 3' or 4 position of the molecule. dshs-koeln.de

In LC-MS/MS analysis, specific precursor ions are selected and fragmented to generate product ion spectra. For this compound, precursor ions such as m/z 81, 97, and 145 are chosen based on knowledge from the closely related steroid, stanozolol (B1681124). dshs-koeln.de

m/z 81 : Indicates an intact A-ring and pyrazole ring. dshs-koeln.de

m/z 97 : Suggests hydroxylation at the 3' position. dshs-koeln.de

m/z 145 : Points towards hydroxylation at the 4 position. dshs-koeln.de

By correlating data from both GC-MS and LC-MS/MS, researchers can piece together the structures of various metabolites, such as 17-keto-Prostanozol and its numerous hydroxylated forms. researchgate.netkoreascience.krkoreascience.krdshs-koeln.de

Table 2: Key Mass Spectrometry Fragments for this compound Structural Analysis

| Technique | Ion (m/z) | Structural Indication | Reference |

|---|---|---|---|

| GC-MS (TMS) | 168 | Intact A- and pyrazole ring (no hydroxylation) | dshs-koeln.de |

| GC-MS (TMS) | 254 | 3' or 4-hydroxylated metabolite | dshs-koeln.de |

| LC-MS/MS | 81 | Intact A- and pyrazole ring | dshs-koeln.de |

| LC-MS/MS | 97 | 3'-hydroxylation | dshs-koeln.de |

| LC-MS/MS | 145 | 4-hydroxylation | dshs-koeln.de |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structures. While mass spectrometry provides information about mass and fragmentation, NMR reveals the precise arrangement of atoms and their connectivity within a molecule. For complex molecules like steroids, NMR is critical for confirming stereochemistry and the exact position of functional groups, which can be challenging to assign based on MS data alone. researchgate.net Although detailed, published NMR spectral data for this compound is not as widely available as MS data, the technique remains essential for the definitive identification of novel steroid structures, especially when reference standards are unavailable. researchgate.net

Interpretation of Mass Spectrometry Fragmentation Patterns for Structural Confirmation

Sample Preparation Techniques for Analytical Characterization

Effective sample preparation is a critical prerequisite for reliable and sensitive analysis of this compound. The goal is to extract the target analytes from the matrix (e.g., urine, blood, or nutritional supplements), remove interfering substances, and concentrate the sample. dshs-koeln.deresearchgate.net

A common first step in analyzing urine samples for metabolites is enzymatic hydrolysis, using enzymes like β-glucuronidase, to cleave conjugated metabolites (phase II metabolites) back to their free form. dshs-koeln.deresearchgate.net Following hydrolysis, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed. dshs-koeln.deresearchgate.net

Liquid-Liquid Extraction (LLE) : This technique involves adding an immiscible organic solvent (e.g., diethyl ether) to the aqueous sample. The steroid analytes, being more soluble in the organic phase, are separated from the aqueous matrix. dshs-koeln.de

Solid-Phase Extraction (SPE) : SPE uses a solid sorbent material, often packed in a cartridge, to selectively adsorb the analytes from the sample. Interfering substances are washed away, and the purified analytes are then eluted with a small volume of solvent. This technique is highly efficient for both cleanup and concentration. dshs-koeln.deresearchgate.net

After extraction, the solvent is typically evaporated, and the residue is reconstituted in a suitable solvent for injection into the GC-MS or LC-MS system, sometimes after a derivatization step. dshs-koeln.de

Extraction Procedures from Experimental Matrices (e.g., Liver Microsomes, Animal Urine)

The initial and critical step in the analysis of this compound from biological samples is its efficient extraction from the matrix. The choice of extraction method depends on the nature of the sample, whether it is from in vitro experiments with human liver microsomes (HLM) or in vivo studies using animal urine. dshs-koeln.dedshs-koeln.de The primary goal is to isolate the target analytes from interfering substances while maximizing recovery.

In many studies, a liquid-liquid extraction (LLE) protocol is employed for both animal urine and microsomal incubation samples. dshs-koeln.de A common procedure involves enzymatic hydrolysis as a preliminary step, particularly for urine samples. This is done to cleave glucuronide conjugates, which are common phase II metabolites of steroids, thereby releasing the parent compound or its phase I metabolites for analysis. researchgate.netugent.be An enzyme like β-glucuronidase is added to the sample, which is then heated to facilitate the reaction. dshs-koeln.dedshs-koeln.de

Following hydrolysis, the sample is typically buffered, and an internal standard, such as 17α-methyltestosterone, is added to monitor extraction efficiency and aid in quantification. dshs-koeln.de The extraction is then performed using an organic solvent like diethyl ether. dshs-koeln.dedshs-koeln.de The mixture is agitated to ensure thorough mixing and then centrifuged to separate the organic layer containing the steroids from the aqueous layer. dshs-koeln.de The organic layer is subsequently collected and evaporated to dryness before further analysis. dshs-koeln.de

Solid-phase extraction (SPE) represents an alternative and widely used technique for cleaning up and concentrating steroid metabolites from urine. researchgate.netresearchgate.net SPE can offer advantages over LLE, including higher sample throughput, reduced solvent consumption, and cleaner extracts. researchgate.net

Below is a summary of a typical liquid-liquid extraction protocol used in this compound research. dshs-koeln.de

| Step | Procedure | Purpose |

| 1. Hydrolysis | Add β-glucuronidase and phosphate (B84403) buffer to the sample (e.g., 500 µL of mouse urine). Heat at 56°C. dshs-koeln.de | To enzymatically cleave glucuronide conjugates of metabolites. dshs-koeln.deresearchgate.net |

| 2. Internal Standard | Add an internal standard (e.g., 17α-methyltestosterone). dshs-koeln.de | To correct for analyte loss during sample preparation and analysis. |

| 3. Extraction | Add carbonate buffer and an immiscible organic solvent (e.g., 5 mL of diethyl ether). dshs-koeln.de | To partition this compound and its metabolites from the aqueous matrix into the organic solvent. |

| 4. Separation | Agitate the mixture (e.g., roll for 20 minutes) and centrifuge. dshs-koeln.de | To facilitate mass transfer and achieve a clean separation of the organic and aqueous phases. |

| 5. Evaporation | Collect the organic layer and evaporate it to dryness under a stream of nitrogen. dshs-koeln.de | To concentrate the extracted analytes prior to derivatization or reconstitution in a suitable solvent for analysis. |

Derivatization Strategies for Enhanced Chromatographic and Spectrometric Performance

Chemical derivatization is a strategy often employed in the analysis of steroids to improve their analytical properties for specific instrumentation, primarily gas chromatography-mass spectrometry (GC-MS). dshs-koeln.denih.gov For liquid chromatography-mass spectrometry (LC-MS), derivatization is less common but can be used to enhance ionization efficiency. dshs-koeln.deddtjournal.com

For Gas Chromatography-Mass Spectrometry (GC-MS): this compound, like other steroids, requires derivatization to increase its volatility and thermal stability, making it suitable for GC analysis. dshs-koeln.de A common approach is trimethylsilylation (TMS), which converts polar functional groups (like hydroxyl groups) into nonpolar trimethylsilyl (B98337) ethers. dshs-koeln.de A mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol (B150549) is a frequently used reagent for this purpose. dshs-koeln.de This process not only improves chromatographic behavior but also produces characteristic mass spectra that aid in structural elucidation. For example, the this compound molecule has a molecular weight of 314, and after derivatization with two TMS groups (bis-TMS), it results in a molecular ion at m/z 458. dshs-koeln.de The fragmentation patterns of these derivatives, such as the presence of characteristic ions (e.g., m/z 168 and 254), can provide structural information about the steroid nucleus and the positions of hydroxyl groups on its metabolites. dshs-koeln.de

For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A significant advantage of LC-MS/MS is that it often does not require derivatization for the analysis of this compound and its metabolites. dshs-koeln.de The analytes can be directly dissolved in a suitable mobile phase after extraction and evaporation. dshs-koeln.de LC-MS/MS methods, particularly using techniques like precursor ion scanning, are powerful for identifying metabolites. dshs-koeln.de This is because the pyrazole ring in this compound's structure is readily ionizable during the electrospray process, making it suitable for direct detection. ugent.be While not always necessary, derivatization can be used in LC-MS to enhance the ionization efficiency of neutral steroids, leading to higher sensitivity. nih.gov This involves adding a moiety with a permanent charge or high proton affinity. nih.gov

The following table compares the derivatization approaches for the two main analytical platforms.

| Analytical Platform | Derivatization Requirement | Common Reagent(s) | Purpose & Outcome |

| GC-MS | Required | MSTFA/NH₄I/Ethanethiol | Increases volatility and thermal stability. dshs-koeln.de Forms TMS-derivatives with characteristic mass spectra (e.g., this compound-bis-TMS at m/z 458). dshs-koeln.de |

| LC-MS/MS | Not typically required | N/A (for direct analysis) | Analyte is dissolved in mobile phase post-extraction. dshs-koeln.de The pyrazole ring is easily ionized via electrospray. ugent.be |

Development and Validation of Analytical Reference Standards for Research

The development and use of well-characterized analytical reference standards are fundamental to all stages of drug research and analysis, including that of this compound. dshs-koeln.debebpa.org A reference standard is a highly purified compound used as a measurement base for establishing the identity, purity, and concentration of the same substance in analytical samples. fda.gov

In the context of this compound research, a pure, authenticated reference standard is indispensable. dshs-koeln.de It serves several critical functions:

Identity Confirmation: The retention time and mass spectrum of a suspected compound in a sample (e.g., from a nutritional supplement or a urine extract) can be definitively confirmed by comparing it against the analysis of the reference standard under identical conditions. dshs-koeln.de

Method Validation: The validation of analytical methods, whether for screening or confirmation, requires a reference standard to determine key parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD). ugent.befda.gov

Structural Elucidation: While mass spectrometry can suggest the structure of unknown metabolites, unequivocal identification is only possible through comparison with a synthesized and verified reference standard of the proposed metabolite. dshs-koeln.de

The development of a reference standard is a multi-step process. bebpa.org Initially, a "Development Reference Standard" may be used, which is often non-GMP material from early synthesis batches. bebpa.org As product development progresses, this is typically replaced by an "Interim Reference Standard" derived from a clinical trial batch, ensuring it is representative of the material being studied. bebpa.org For commercial release, a fully characterized Primary Reference Standard is established. bebpa.org

The validation of a reference standard involves comprehensive characterization to confirm its structure and purity using a variety of orthogonal analytical techniques. casss.org Stability testing is also crucial to establish its shelf-life and appropriate storage conditions, ensuring its integrity over time. bebpa.org In metabolic studies, the availability of reference standards for expected metabolites, such as 3'-hydroxy-17-ketothis compound and 16β-hydroxy-17-ketothis compound, has been crucial for their unequivocal identification in both in vitro and in vivo models. researchgate.net

The table below outlines key considerations in the lifecycle of an analytical reference standard.

| Stage | Key Characteristics & Purpose |

| Development Reference Standard (DRS) | Used during initial assay development. Often sourced from early, non-GMP batches. Helps establish the dose-response curve and initial method parameters. bebpa.org |

| Interim Reference Standard (IRS) | Selected from a batch representative of clinical trial material. Used for releasing clinical materials and for further method validation. Potency is assigned relative to the DRS or a nominal value. bebpa.org |

| Primary/Commercial Reference Standard | Derived from a commercial-scale batch. Extensively characterized and used to release commercial product. It is the highest-order in-house standard. bebpa.org |

| Validation & Stability | Structure confirmed using techniques like NMR and MS. Purity assessed by chromatography. Ongoing stability studies are performed to ensure continued suitability for use. bebpa.orgcasss.org |

Structure Activity Relationship Sar Studies of Prostanozol and Its Analogs

Correlating Structural Features with Androgen Receptor Binding Affinity

Prostanozol (17β-hydroxy-5α-androstano[3,2-c]pyrazole) is a synthetic anabolic-androgenic steroid (AAS) whose interaction with the androgen receptor has been characterized through various assays. In competitive binding assays, this compound was found to exhibit an affinity for the androgen receptor that is comparable to that of testosterone (B1683101). scribd.comscience.govfederalregister.gov Furthermore, its relative binding affinity for human sex steroid binding protein (hSSBP) is also approximately the same as testosterone. federalregister.gov While binding affinity indicates how well a compound attaches to the receptor, transactivation assays measure the functional consequence of that binding—namely, the ability to activate the receptor and initiate gene transcription. In such functional assays, this compound demonstrated increased activity relative to testosterone, with the effects being consistent and comparable. scribd.comscience.govfederalregister.gov

| Compound | AR Binding Affinity | AR Transactivation Activity | hSSBP Binding Affinity |

|---|---|---|---|

| This compound | Comparable to Testosterone scribd.comscience.govfederalregister.gov | Increased relative to Testosterone scribd.comscience.govfederalregister.gov | Comparable to Testosterone federalregister.gov |

| Testosterone | Reference Standard | Reference Standard | Reference Standard |

A defining characteristic of this compound's structure is the fusion of a pyrazole (B372694) ring to the A-ring of the androstane (B1237026) skeleton at the C-2 and C-3 positions. scribd.comscience.gov This modification replaces the 3-keto group typically found in steroids like testosterone. This structural alteration is not unique to this compound; it is also present in its well-known analog, stanozolol (B1681124). The incorporation of this heterocyclic ring system has a significant impact on the molecule's biological profile. Generally, such modifications to the testosterone structure are well-tolerated and confer both anabolic and androgenic properties. scribd.comscience.gov The pyrazole ring itself, being a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, alters the electronic and steric properties of the A-ring, which is a critical region for androgen receptor interaction. Studies on other pyrazole-fused steroids have shown that this moiety is crucial for activity and that substitutions on the pyrazole ring can further modulate the compound's interaction with the receptor. biorxiv.org

This compound's structure is notably similar to that of stanozolol, with one critical difference: this compound lacks a 17α-methyl group. scribd.comfederalregister.gov In many synthetic steroids, the addition of a 17α-alkyl group, typically a methyl group, is a common strategy to enhance oral bioavailability by sterically hindering enzymatic oxidation of the 17β-hydroxyl group during first-pass metabolism in the liver.

The absence of this 17α-methyl group in this compound implies a different metabolic fate compared to stanozolol. While stanozolol is orally active, the lack of this protective group suggests that this compound may be more susceptible to metabolic inactivation. This structural difference is the sole distinguishing feature between the two compounds and is therefore central to any comparative SAR analysis. scribd.comnih.gov The 17β-hydroxyl group is essential for androgenic activity, and its interaction with the androgen receptor is a key component of ligand binding. The lack of a bulky methyl group at the adjacent 17α position in this compound could subtly alter the conformation of the D-ring and its presentation to the receptor's binding pocket, although its affinity remains comparable to testosterone. scribd.comscience.gov

Influence of the Pyrazole Ring Fusion on Androstane Skeleton Activity

Computational Chemistry Approaches for SAR Analysis

Modern drug discovery heavily relies on computational methods to predict the biological activity of novel compounds and to understand their interactions with target proteins at a molecular level. These in silico techniques offer a rapid and cost-effective way to screen virtual libraries of compounds and prioritize them for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. capes.gov.br While specific QSAR models for this compound are not widely published, the methodology has been extensively applied to other steroids and ligands of the androgen receptor. science.gov

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as steric (size, shape), electronic (charge distribution), and hydrophobic characteristics. Statistical methods are then used to build a regression model that links these descriptors to the observed biological activity (e.g., binding affinity). capes.gov.brplos.org The resulting model can be used to predict the activity of new, unsynthesized analogs and to provide insights into the structural features that are either beneficial or detrimental to activity. For pyrazole-containing steroids, QSAR can help identify which positions on the pyrazole ring or the steroid core are ideal for substitution to enhance androgen receptor binding. nih.govplos.org

| Step | Description | Purpose |

|---|---|---|

| 1. Data Set Selection | Compile a set of structurally related compounds with measured biological activity (e.g., IC50, Ki). | To provide the foundational data for model building. |

| 2. Molecular Descriptors Calculation | Calculate numerical descriptors (e.g., steric, electronic, topological) for each molecule. | To translate chemical structures into a quantitative format. capes.gov.br |

| 3. Model Development | Use statistical methods (e.g., multiple linear regression, partial least squares) to correlate descriptors with activity. | To create a predictive mathematical equation. |

| 4. Model Validation | Test the model's predictive power using internal (cross-validation) and external test sets. | To ensure the model is robust and not overfitted. nih.gov |

| 5. Interpretation & Prediction | Analyze the model to understand key structural features and predict the activity of new compounds. | To guide the design of novel, more potent molecules. |

Beyond QSAR, in silico methods like molecular docking are used to predict the activity of compounds. Molecular docking simulates the process of a ligand (e.g., a this compound analog) binding to the active site of its receptor (the AR). nih.gov Such studies have been performed for steroids including this compound to assess their interactions. scribd.com The process involves generating multiple possible conformations of the ligand within the receptor's binding pocket and scoring them based on binding energy calculations.

These simulations can provide detailed, atom-level insights into the binding mode. For instance, docking can identify specific amino acid residues in the AR that form hydrogen bonds, hydrophobic interactions, or van der Waals contacts with the ligand. nih.govnih.gov By modeling analogs of this compound, researchers can predict how changes—such as adding substituents to the pyrazole ring or modifying other parts of the steroid skeleton—would affect these interactions and, consequently, the binding affinity. This predictive capability allows for the virtual screening of large numbers of potential analogs, focusing synthetic efforts on those with the most promising predicted activity profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

Mechanistic Insights from Structural Comparisons with Related Steroids (e.g., Stanozolol, Testosterone)

Comparing the structure of this compound to well-characterized steroids like testosterone and stanozolol provides significant mechanistic insights into its function.

This compound vs. Testosterone: The primary structural differences are the replacement of testosterone's 3-keto group and C4-C5 double bond with the fused [3,2-c]pyrazole ring system in this compound. scribd.comscience.gov The 3-keto group and the A-ring double bond in testosterone are important for AR binding. The substitution with a pyrazole ring creates a different, yet still effective, interaction surface for the receptor. The fact that this compound retains comparable AR affinity and demonstrates even greater transactivation suggests the pyrazole moiety is a highly effective bioisostere for the enone system of the A-ring, successfully mimicking or enhancing the necessary interactions for receptor activation. scribd.comscience.govfederalregister.gov

This compound vs. Stanozolol: The relationship here is even more direct, as the two molecules differ only at the C-17 position, where stanozolol has a methyl group and this compound does not. scribd.comfederalregister.govnih.gov This makes them an ideal pair for studying the effect of 17α-alkylation. As mentioned, this group in stanozolol enhances oral bioavailability but also contributes to hepatotoxicity. From an SAR perspective, the high activity of both compounds indicates that the core 5α-androstano[3,2-c]pyrazole structure is a potent androgenic scaffold. The presence or absence of the 17α-methyl group primarily modulates the pharmacokinetic properties rather than fundamentally altering the pharmacodynamic interaction with the androgen receptor itself.

| Structural Feature | This compound | Stanozolol | Testosterone |

|---|---|---|---|

| A-Ring Modification | [3,2-c] Pyrazole Fusion scribd.com | [3,2-c] Pyrazole Fusion biotechmedjournal.com | 4-en-3-one plos.org |

| C-17α Substituent | Hydrogen (H) scribd.com | Methyl (CH₃) scribd.com | Hydrogen (H) |

| C-17β Substituent | Hydroxyl (OH) scribd.com | Hydroxyl (OH) plos.org | Hydroxyl (OH) |

| Saturation (A/B Ring) | 5α-reduced (no C4-C5 double bond) scribd.com | 5α-reduced (no C4-C5 double bond) plos.org | Unsaturated (C4-C5 double bond) |

Pre Clinical Research Models for Mechanistic Investigation of Prostanozol

Utilization of In Vitro Cell Culture Models

In vitro cell culture models provide a controlled environment to study the direct cellular and molecular effects of a compound, minimizing the complex systemic variables present in whole organisms.

The primary mechanism of action for anabolic steroids involves binding to and activating the androgen receptor (AR). federalregister.gov Specific cell lines are employed in competitive binding and transactivation assays to determine a compound's affinity and functional activity at various steroid receptors.

In studies evaluating Prostanozol, competitive binding assays have demonstrated that it possesses an affinity for the androgen receptor that is comparable to that of testosterone (B1683101). federalregister.gov Further investigations into its receptor specificity revealed that this compound has a low binding affinity for the estrogen, progesterone (B1679170), and glucocorticoid receptors. federalregister.gov This indicates a degree of selectivity for the androgen receptor over other major steroid hormone receptors.

A valuable tool in such research is the use of engineered reporter cell lines. For instance, the MDA-kb2 human breast cancer cell line, which is stably transfected to express an androgen- and glucocorticoid-responsive reporter gene system, can be used to assess the ability of a steroid to act as a hormone receptor agonist or antagonist. federalregister.gov Assays using such cell lines provide crucial data on the specificity and potential for cross-reactivity of compounds like this compound.

Table 1: this compound Receptor Binding Profile

| Receptor | Binding Affinity | Finding | Citation |

|---|---|---|---|

| Androgen Receptor (AR) | Comparable to testosterone | This compound effectively binds to the primary target receptor for anabolic and androgenic effects. | federalregister.gov |

| Estrogen Receptor (ER) | Low | Suggests a low potential for direct estrogenic effects. | federalregister.govnih.gov |